molecular formula C19H14FN3O B11490864 [1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-

[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-

Cat. No.: B11490864
M. Wt: 319.3 g/mol
InChI Key: PCBGFYHVPRQMSP-UHFFFAOYSA-N
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Description

5-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring, a pyrrole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The presence of the fluorophenyl and pyrrole groups can be introduced through various substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE lies in its combination of the oxadiazole ring, fluorophenyl group, and pyrrole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H14FN3O

Molecular Weight

319.3 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14FN3O/c20-17-6-2-1-5-15(17)13-18-21-19(22-24-18)14-7-9-16(10-8-14)23-11-3-4-12-23/h1-12H,13H2

InChI Key

PCBGFYHVPRQMSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)F

Origin of Product

United States

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